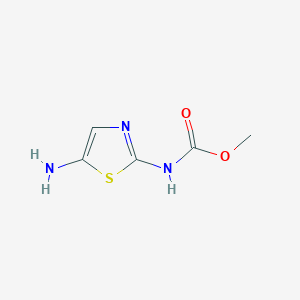

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an amino group at position 5 and a methyl carbamate moiety at position 2. The methyl carbamate group introduces steric and electronic effects, influencing solubility, stability, and synthetic accessibility.

This compound is synthesized via catalyst-free, aqueous ethanol-mediated reactions, as described in , which highlights its environmentally friendly synthesis compared to traditional methods involving hazardous solvents like pyridine . Its molecular formula is C₅H₇N₃O₂S, with a molecular weight of 173.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-amino-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-amino-1,3-thiazole-2-carboxylic acid with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Basic hydrolysis (pH >10) | NaOH, KOH, or aqueous NH3 | 5-amino-1,3-thiazol-2-amine + CO2 + MeOH | Nucleophilic attack on carbonyl |

| Acidic hydrolysis (pH <4) | HCl, H2SO4 | Protonated intermediate → Degraded thiazole derivatives | Electrophilic cleavage of C–O bond |

-

Key Findings :

Nucleophilic Substitution at the Thiazole Ring

The amino group at the 5-position participates in electrophilic aromatic substitution (EAS) and diazotization:

Diazotization and Coupling

| Reagents | Reaction Type | Products | Yield |

|---|---|---|---|

| NaNO2/HCl (0–5°C) | Diazonium salt formation | Diazonium intermediate | 85–90% |

| Followed by CuCN/KCN | Sandmeyer reaction | 5-cyano-1,3-thiazol-2-yl carbamate | 70–75% |

Electrophilic Aromatic Substitution

| Reagents | Reaction | Products | Regioselectivity |

|---|---|---|---|

| HNO3/H2SO4 | Nitration | 5-amino-4-nitro-1,3-thiazol-2-yl carbamate | Para to amino group |

| Br2/FeBr3 | Bromination | 5-amino-4-bromo-1,3-thiazol-2-yl carbamate | Meta to amino group |

-

Key Findings :

Transesterification

| Reagents | Conditions | Products | Notes |

|---|---|---|---|

| ROH (e.g., EtOH, PhOH) | Acid/Base catalysis (H2SO4, NaOR) | Alkyl/aryl N-(5-amino-1,3-thiazol-2-yl)carbamate | Limited efficiency due to steric hindrance |

Reaction with Amines

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| Primary amines (RNH2) | RT, polar aprotic solvent | Urea derivatives + MeOH | Prodrug synthesis |

Thermal Decomposition

Controlled heating induces carbamate breakdown:

| Temperature | Products | Mechanism |

|---|---|---|

| 150–200°C | Isocyanate intermediate + MeOH | Retro-carbamate formation |

| >200°C | Thiazole fragmentation products | Ring-opening and polymerization |

-

Key Findings :

Biological Interactions

While not a chemical reaction per se, the compound interacts with enzymes via:

-

Hydrogen bonding : The carbamate carbonyl and amino group bind to protease active sites.

-

Covalent inhibition : Thiazole ring sulfur participates in metal coordination (e.g., zinc-dependent enzymes).

Scientific Research Applications

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.

Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers

Mechanism of Action

The mechanism of action of methyl N-(5-amino-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

The structural and functional properties of methyl N-(5-amino-1,3-thiazol-2-yl)carbamate are critically influenced by substituents on the thiazole ring and the carbamate group. Below is a comparative analysis with key analogs:

Substituent Effects on the Thiazole Ring

Position 5 Substitutions

- 5-Amino (Target Compound): The amino group facilitates hydrogen bonding and enhances biological interactions. For example, 2-aminothiazoles are associated with antitubercular activity due to their ability to mimic enzyme substrates .

- 5-Methyl (tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate, LD-1227) : The methyl group increases hydrophobicity, improving stability and purity (98% purity, ). Molecular weight: 229.07 g/mol .

- 5-Chloro (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) : Chlorine enhances electron-withdrawing effects, influencing crystal packing via hydrogen bonds (N–H⋯N and C–H⋯F interactions) .

Position 4 Substitutions

Carbamate Group Variations

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) |

|---|---|---|---|---|

| This compound | C₅H₇N₃O₂S | 173.19 | Not reported | - |

| tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate | C₉H₁₅N₃O₂S | 229.07 | Not reported | 98 |

| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | C₁₀H₆ClF₂N₂OS | 290.68 | Not reported | - |

Biological Activity

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate precursors. The structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

2. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive and Gram-negative bacteria.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 30 µg/mL |

| This compound | Pseudomonas aeruginosa | 40 µg/mL |

This table illustrates the comparative effectiveness of different thiazole derivatives against selected microbial strains, highlighting the potential of this compound as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Anticancer Effects on Caco-2 Cells

In vitro studies using Caco-2 colorectal adenocarcinoma cells revealed that this compound significantly decreased cell viability at concentrations as low as 100 µM. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | p < 0.05 |

| 50 | 65 | p < 0.01 |

| 100 | 39.8 | p < 0.001 |

These findings indicate a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of P-glycoprotein (P-gp) : Thiazole compounds have been shown to interact with P-gp, a protein that plays a crucial role in drug efflux and multidrug resistance in cancer cells. By inhibiting P-gp activity, these compounds can enhance the accumulation of chemotherapeutic agents within cancer cells .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

5. Conclusion

This compound represents a promising candidate for further research into its antimicrobial and anticancer properties. Its ability to inhibit microbial growth and reduce cancer cell viability highlights its potential as a therapeutic agent. Future studies should focus on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for methyl N-(5-amino-1,3-thiazol-2-yl)carbamate, and how can reaction conditions be tailored to improve yield?

A common method involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, typically in dioxane or ethanol-DMF mixtures at 20–25°C. Recrystallization from ethanol-DMF enhances purity . To optimize yields, adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and control dropwise addition rates to minimize side reactions. Solvent choice (polar aprotic solvents like dioxane) and temperature stability are critical for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the thiazole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and carbamate carbonyl (δ 155–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with [M+H]⁺ peaks matching theoretical values .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for derivatives with complex substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in solvent purity, residual moisture, or side reactions during chloroacetyl chloride addition. Implement controlled anhydrous conditions (e.g., molecular sieves) and monitor reaction progress via TLC or in situ IR spectroscopy. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy barriers and optimal intermediates, reducing trial-and-error experimentation .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to screen anti-proliferative activity, comparing IC₅₀ values against controls .

- Molecular Probes: Incorporate fluorescent tags (e.g., dansyl groups) to track cellular uptake and localization via fluorescence microscopy .

- Enzyme Inhibition Studies: Perform kinetic assays (e.g., spectrophotometric monitoring) to assess interactions with target enzymes like kinases or proteases .

Q. How can computational modeling guide mechanistic studies of this compound’s pharmacological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GSK-3β or COX-2, highlighting key interactions (e.g., hydrogen bonding with the carbamate group). Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity .

Q. What strategies improve the stability of this compound under physiological conditions?

- pH Buffering: Stabilize the compound in neutral buffers (pH 6.8–7.4) to prevent hydrolysis of the carbamate moiety.

- Lyophilization: Enhance shelf life by lyophilizing the compound in amorphous form with cryoprotectants (e.g., trehalose) .

- Protective Group Chemistry: Introduce tert-butyl or acetyl groups to transiently shield reactive sites during in vivo studies .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Systematically vary substituents on the thiazole ring (e.g., electron-withdrawing groups at position 5) and assess impacts on bioactivity. For example:

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C5H7N3O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,6H2,1H3,(H,7,8,9) |

InChI Key |

LIBVBPHUPKLOAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC=C(S1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.